2-Chloro-1-(2,5-dibromothien-3-yl)ethanone
Overview
Description
2-Chloro-1-(2,5-dibromothien-3-yl)ethanone: is an organic compound with the molecular formula C6H3Br2ClOS and a molecular weight of 318.41 g/mol . This compound is characterized by the presence of a chloro group, two bromine atoms, and a thienyl group attached to an ethanone moiety. It is commonly used in proteomics research and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone typically involves the chlorination of 1-(2,5-dibromothien-3-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. The process may involve the use of reagents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,5-dibromothien-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents are utilized.
Major Products Formed
Substitution Reactions: Formation of substituted ethanone derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
2-Chloro-1-(2,5-dibromothien-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,5-dibromothien-3-yl)ethanone involves its interaction with specific molecular targets. The chloro and bromine groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, thereby exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,5-dibromothien-3-yl)ethanone: Characterized by the presence of chloro and bromine groups.
1-(2,5-Dibromothien-3-yl)ethanone: Lacks the chloro group, making it less reactive in substitution reactions.
2-Bromo-1-(2,5-dichlorothien-3-yl)ethanone: Contains bromine and chloro groups in different positions, leading to distinct reactivity patterns.
Uniqueness
This compound is unique due to its specific arrangement of chloro and bromine groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
2-chloro-1-(2,5-dibromothiophen-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLXHVWADVHPDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CCl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406957 | |
Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69746-86-7 | |
Record name | 2-chloro-1-(2,5-dibromothien-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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